Succinic acid, p-chloro-alpha-isopentylbenzyl ester

Description

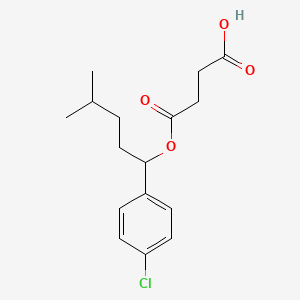

Succinic acid esters are a class of organic compounds characterized by the esterification of succinic acid (a dicarboxylic acid) with alcohol derivatives. The compound succinic acid, p-chloro-α-isopentylbenzyl ester, features a succinic acid backbone esterified with a benzyl alcohol substituted with a para-chloro group and an α-isopentyl (3-methylbutyl) chain.

Properties

CAS No. |

97492-93-8 |

|---|---|

Molecular Formula |

C16H21ClO4 |

Molecular Weight |

312.79 g/mol |

IUPAC Name |

4-[1-(4-chlorophenyl)-4-methylpentoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H21ClO4/c1-11(2)3-8-14(12-4-6-13(17)7-5-12)21-16(20)10-9-15(18)19/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,19) |

InChI Key |

IJVMXOZKWHUACE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, p-chloro-alpha-isopentylbenzyl ester typically involves the esterification of succinic acid with p-chloro-alpha-isopentylbenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane to facilitate the esterification process. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the quality of the ester.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, p-chloro-alpha-isopentylbenzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to succinic acid and p-chloro-alpha-isopentylbenzyl alcohol in the presence of a strong acid or base.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: The ester can be reduced to form alcohols and other reduction products.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: Succinic acid and p-chloro-alpha-isopentylbenzyl alcohol.

Oxidation: Corresponding carboxylic acids and other oxidation products.

Reduction: Alcohols and other reduction products.

Substitution: New esters or other substituted products.

Scientific Research Applications

Succinic acid, p-chloro-alpha-isopentylbenzyl ester has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of succinic acid, p-chloro-alpha-isopentylbenzyl ester involves its interaction with specific molecular targets and pathways. The ester can be hydrolyzed in biological systems to release succinic acid and p-chloro-alpha-isopentylbenzyl alcohol, which can then exert their effects. Succinic acid is known to participate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism and energy production. The p-chloro-alpha-isopentylbenzyl alcohol may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Succinic acid esters vary widely based on the substituents attached to the aromatic (benzyl) and aliphatic (esterifying alcohol) moieties. Key analogs include:

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, F) increase resistance to hydrolysis and oxidative degradation compared to non-halogenated analogs .

- Branched aliphatic chains (e.g., isopentyl) improve lipid solubility, enhancing bioavailability in biological systems .

- Methoxy groups (e.g., 4-OCH₃) reduce melting points and increase solubility in polar solvents .

Research Findings and Data Tables

Biological Activity

Succinic acid, p-chloro-alpha-isopentylbenzyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H19ClO4

- Molecular Weight : 300.77 g/mol

- CAS Number : Not explicitly mentioned in the search results.

Succinic acid derivatives have been studied for their roles in various biological processes. The esterification of succinic acid can influence its solubility and bioavailability, which are critical factors in pharmacological activity. The presence of the p-chloro-alpha-isopentylbenzyl moiety may enhance lipophilicity, potentially leading to improved membrane penetration and bioactivity.

Biological Activities

- Antimicrobial Activity : Some studies suggest that succinic acid esters can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Research indicates that certain succinic acid derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : Succinic acid has been identified as a potential antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Metabolic Role : As a key intermediate in the citric acid cycle, succinic acid plays a fundamental role in cellular metabolism, influencing energy production and biosynthetic pathways.

Table 1: Summary of Biological Activities

Research Findings

- A study published in recent literature highlighted the synthesis and evaluation of various succinic acid esters for their antimicrobial efficacy against common pathogens. Results indicated that modifications in the alkyl chain length and substitution patterns significantly affected activity levels.

- Another investigation focused on the anti-inflammatory properties of succinic acid derivatives, demonstrating their ability to downregulate TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for succinic acid, p-chloro-α-isopentylbenzyl ester, and what purification methods are recommended?

The compound is typically synthesized via esterification of succinic acid derivatives with substituted benzyl alcohols under acidic or catalytic conditions. A common approach involves reacting p-chloro-α-isopentylbenzyl alcohol with succinic anhydride or activated succinyl chloride in the presence of a catalyst (e.g., DMAP or H₂SO₄). Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Key challenges include minimizing side reactions (e.g., transesterification) and ensuring anhydrous conditions.

Q. What analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Critical techniques include:

- NMR : Confirm ester linkage via carbonyl resonance (~170-175 ppm in ¹³C NMR) and benzyl proton splitting patterns (aromatic protons at ~7.2-7.4 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of the benzyl group) to verify structure .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Melting Point : Consistency with literature values (if available) to confirm crystalline integrity .

Advanced Research Questions

Q. How do steric and electronic effects of the p-chloro and α-isopentyl substituents influence the compound’s reactivity or biological activity?

The p-chloro group enhances electron withdrawal, potentially stabilizing the ester against hydrolysis. The α-isopentyl chain introduces steric hindrance, which may reduce enzymatic degradation in biological systems. Computational studies (e.g., DFT for charge distribution analysis or molecular docking to predict enzyme interactions) can quantify these effects. Experimental validation could involve kinetic studies of hydrolysis under varying pH/enzyme conditions or comparative bioassays with structural analogs .

Q. What experimental design strategies are recommended for optimizing synthesis yield and scalability?

Use Design of Experiments (DOE) to assess variables:

- Catalyst loading (e.g., 0.1–5 mol% DMAP).

- Temperature (room temperature vs. reflux).

- Solvent polarity (e.g., dichloromethane vs. THF).

Response surfaces can identify optimal conditions. For scalability, monitor exothermicity during anhydride/alcohol reactions and implement gradual reagent addition to prevent thermal runaway .

Q. How can researchers resolve contradictions in reported thermal stability data for this ester?

Discrepancies may arise from impurities or methodological differences. Steps include:

Reproduce literature methods using high-purity reagents (e.g., ≥99% succinic anhydride).

Thermogravimetric Analysis (TGA) : Compare degradation profiles under inert vs. oxidative atmospheres.

Control for moisture : Hydrolysis during testing can artificially lower observed stability.

Cross-reference findings with computational predictions (e.g., bond dissociation energy calculations) to identify plausible degradation pathways .

Q. What in vitro or in vivo models are suitable for studying this compound’s potential biological applications?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values.

- Enzyme inhibition : Screen against esterases or lipases to assess metabolic stability.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety thresholds.

Include positive controls (e.g., chloramphenicol for antimicrobial tests) and validate results with triplicate trials .

Methodological Considerations

Q. How should researchers address challenges in reproducing spectral data for this compound?

Q. What strategies enhance the reliability of structure-activity relationship (SAR) studies for derivatives of this ester?

- Diverse analog synthesis : Vary substituents (e.g., halogens, alkyl chains) systematically.

- High-throughput screening : Use automated platforms to assay large compound libraries.

- Multivariate analysis : Apply PCA or PLS regression to correlate structural features with activity .

Data Management and Reporting

Q. How should researchers document synthesis and characterization data to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.